Acetylcholinesterase Inhibition: Head-to-Head IC₅₀ Comparison Across Six Oleanane Triterpenes
In a direct comparative study of six oleanane-type triterpenes isolated from Terminalia arjuna, Arjunglucoside I demonstrated the lowest IC₅₀ value (0.0132 mM), exhibiting 1.57-fold higher potency than arjunic acid (0.0207 mM), 1.23-fold higher than arjunolic acid (0.0162 mM), and 1.48-fold higher than arjungenin (0.0195 mM) [1]. The kinetics of AChE inhibition were specifically characterized for Arjunglucoside I as the most potent compound in the series, with a Michaelis–Menten constant (Km) of 0.011 mM for acetylthiocholine iodide hydrolysis [2].
| Evidence Dimension | Acetylcholinesterase inhibitory potency (IC₅₀, mM) |
|---|---|
| Target Compound Data | 0.0132 mM |
| Comparator Or Baseline | Arjunic acid: 0.0207 mM; Arjunolic acid: 0.0162 mM; Arjungenin: 0.0195 mM; Sericic acid: 0.0164 mM; Arjunetin: 0.0188 mM |
| Quantified Difference | 1.23-fold to 1.57-fold more potent than the aglycone comparators |
| Conditions | In vitro acetylcholinesterase inhibition assay with TLC bioautography validation |
Why This Matters
Procurement of Arjunglucoside I rather than its aglycone analogs is mandated for neuroscience programs requiring maximal AChE inhibitory potency from this triterpene class, as the glycosylated form provides quantitatively superior target engagement.
- [1] Stępnik, K. E., Kukula-Koch, W., & Płaziński, W. (2023). Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides. Biomolecules, 13(9), 1357. Table 3. View Source
- [2] Stępnik, K. E., Kukula-Koch, W., & Płaziński, W. (2023). Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides. Biomolecules, 13(9), 1357. View Source
